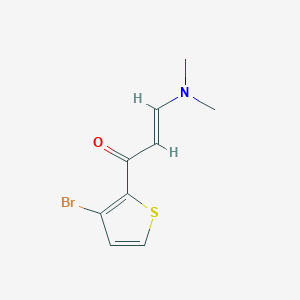
1-Bromopent-1-yne
描述
准备方法
1-Bromopent-1-yne can be synthesized through various methods. One common synthetic route involves the bromination of pent-1-yne using bromine (Br2) in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure the selective addition of the bromine atom to the terminal carbon of the alkyne .
Industrial production methods often involve the use of more efficient and scalable processes. For instance, the bromination of pent-1-yne can be carried out in large reactors with continuous monitoring of reaction parameters to optimize yield and purity .
化学反应分析
1-Bromopent-1-yne undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various substituted pent-1-yne derivatives.
Addition Reactions: The triple bond in this compound can participate in addition reactions with hydrogen halides (HX) or halogens (X2), resulting in the formation of dihaloalkanes.
Reduction Reactions: The compound can be reduced using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), to yield pentane derivatives.
Common reagents and conditions used in these reactions include bromine (Br2), hydrogen halides (HX), and metal catalysts like palladium on carbon (Pd/C). The major products formed from these reactions vary depending on the specific reaction conditions and reagents used .
科学研究应用
1-Bromopent-1-yne has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its reactivity and ability to introduce functional groups.
Biological Studies: Researchers use this compound to study enzyme mechanisms and protein interactions, as it can act as an enzyme inhibitor or a probe for labeling proteins.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of bioactive molecules.
作用机制
The mechanism by which 1-bromopent-1-yne exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In addition reactions, the triple bond undergoes electrophilic addition, resulting in the formation of dihaloalkanes .
At the molecular level, this compound can interact with enzymes and proteins, potentially inhibiting their activity or modifying their structure. These interactions are often mediated by the formation of covalent bonds between the compound and specific amino acid residues in the target proteins .
相似化合物的比较
1-Bromopent-1-yne can be compared with other similar compounds, such as:
1-Bromo-2-pentyne: This compound has a similar structure but with the bromine atom attached to the second carbon of the pent-1-yne chain.
1-Chloropent-1-yne: This compound has a chlorine atom instead of a bromine atom.
1-Iodopent-1-yne: Similar to this compound, but with an iodine atom.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable reagent in various fields of research and industry .
属性
IUPAC Name |
1-bromopent-1-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Br/c1-2-3-4-5-6/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFJIRZDULTSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


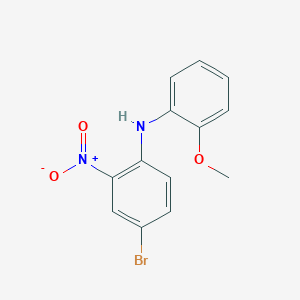
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(dipentylaMino)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B3034153.png)
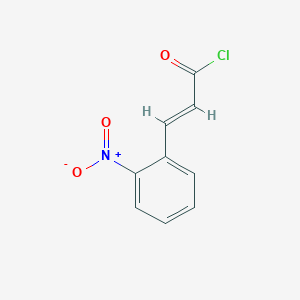
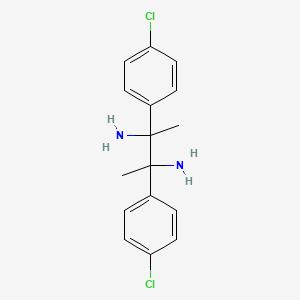
![2-Benzyl-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B3034161.png)
![7-Cyclopropyl-2,7-diazaspiro[3.5]nonane (dihydrochloride)](/img/structure/B3034162.png)
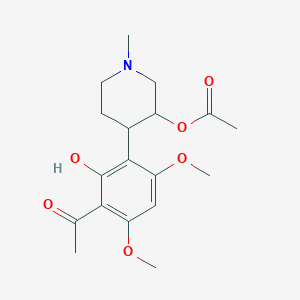
![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B3034164.png)
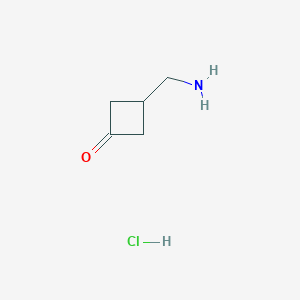
![2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione](/img/structure/B3034166.png)
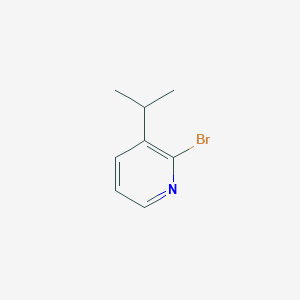
![3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride](/img/structure/B3034170.png)
![3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B3034173.png)
